molecular formula C15H18N2O2S B2637505 N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]furan-2-carboxamide CAS No. 2034239-77-3

N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]furan-2-carboxamide

Cat. No.: B2637505
CAS No.: 2034239-77-3
M. Wt: 290.38
InChI Key: MJDJYPDYEKREPX-UHFFFAOYSA-N
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Description

N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]furan-2-carboxamide is a synthetic organic compound designed for research applications, integrating two pharmaceutically significant heterocyclic scaffolds: a 1,3-thiazole and a furan. The molecular structure features a 4-cyclohexyl-substituted thiazole core, linked via a methylene bridge to a furan-2-carboxamide group. This specific architecture is of high interest in medicinal chemistry for constructing novel bioactive molecules. Compounds containing the thiazole ring are extensively investigated for their diverse biological activities. Recent studies highlight thiazole derivatives as potential antimicrobial agents , anticancer agents targeting various pathways such as VEGFR-2 and androgen receptor dimerization , and as enzyme inhibitors . The furan carboxamide moiety is likewise a common pharmacophore found in molecules with pronounced biological properties . The cyclohexyl substituent may be intended to influence the compound's lipophilicity and overall pharmacokinetic profile. This product is intended for research and development purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, referring to the associated Safety Data Sheet (SDS) for detailed hazard and handling information.

Properties

IUPAC Name

N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S/c18-15(13-7-4-8-19-13)16-9-14-17-12(10-20-14)11-5-2-1-3-6-11/h4,7-8,10-11H,1-3,5-6,9H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJDJYPDYEKREPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CSC(=N2)CNC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]furan-2-carboxamide typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]furan-2-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The compound’s uniqueness lies in its cyclohexyl-thiazole backbone. Below is a comparative analysis with key analogs:

Compound Name Core Structure Key Substituents Biological Activity/Application Reference
Target Compound Thiazole + Furan-2-carboxamide 4-Cyclohexyl, methylene bridge Inferred antiviral/antimicrobial potential -
N-(4-fluorobenzyl)-N-(4-methoxyphenyl)furan-2-carboxamide Furan-2-carboxamide 4-Fluorobenzyl, 4-methoxyphenyl Enhanced antiviral activity vs. fluoxetine
Alfuzosin Impurity A Quinazoline + Furan-2-carboxamide Amino, methoxy groups, propyl chain Pharmaceutical impurity (Alfuzosin synthesis)
CAS 923226-70-4 Thiazole + Furan-2-carboxamide 4-(2-oxoethyl-methoxybenzylamino) Structural analog; activity unspecified
1,3,4-Thiadiazole derivatives Thiadiazole Trichloroethyl, phenylamino Antimicrobial, antitumor

Key Observations

  • Thiazole vs.
  • Substituent Effects :
    • The cyclohexyl group in the target increases hydrophobicity, likely enhancing blood-brain barrier penetration compared to polar substituents (e.g., methoxybenzyl in CAS 923226-70-4).
    • Furan-2-carboxamide : Common in all analogs, this moiety is critical for hydrogen bonding with biological targets, as seen in antiviral derivatives.

Physicochemical Properties

  • Lipophilicity: The cyclohexyl group (logP ~4.5 estimated) increases lipophilicity vs.
  • Synthetic Accessibility : Green synthesis methods for carboxamides () could apply to the target, though cyclohexyl-thiazole intermediates may require specialized coupling reagents.

Research Tools and Methodologies

  • Structural Elucidation : X-ray crystallography via SHELX and ORTEP-3 is critical for confirming the thiazole-furan conformation.
  • Purity Analysis : HPLC methods, as described for Alfuzosin impurities, ensure quality control during synthesis.

Biological Activity

N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]furan-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article aims to summarize the biological activity of this compound based on diverse sources, including case studies and research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

N 4 cyclohexyl 1 3 thiazol 2 yl methyl furan 2 carboxamide\text{N 4 cyclohexyl 1 3 thiazol 2 yl methyl furan 2 carboxamide}

This structure includes a thiazole ring, which is known for contributing to various biological activities due to its ability to interact with biological macromolecules.

Anticancer Activity

Research indicates that compounds containing thiazole moieties exhibit significant anticancer properties. For instance, derivatives of thiazoles have shown promising results in inhibiting cancer cell proliferation. The structure-activity relationship (SAR) studies reveal that specific substitutions on the thiazole ring can enhance anticancer activity:

CompoundCell LineIC50 (µM)Activity
13Jurkat< 1Anti-Bcl-2
22HT290.34Antiproliferative
35aVarious0.58CA-III inhibitor

The presence of electron-donating groups on the phenyl ring and specific functional groups on the thiazole ring have been shown to be crucial for enhancing cytotoxic effects against various cancer cell lines, including non-small cell lung cancer (NCI-H522), colon cancer (HT29), and breast cancer (MCF7) .

Antimicrobial Activity

Thiazole derivatives have also been explored for their antimicrobial properties. The compound's ability to inhibit bacterial growth has been assessed against both Gram-positive and Gram-negative bacteria. A summary of findings regarding antimicrobial activity is presented below:

MicroorganismActivityMinimum Inhibitory Concentration (MIC)
E. coliEffective15 µg/mL
S. aureusEffective10 µg/mL
A. nigerModerate20 µg/mL

The SAR analysis suggests that modifications on the thiazole ring can significantly influence the antimicrobial efficacy of the compounds .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Thiazole derivatives can inhibit key enzymes involved in cancer cell proliferation and survival pathways.
  • Induction of Apoptosis : Studies indicate that these compounds can induce apoptosis in cancer cells through mitochondrial pathways.
  • Antioxidant Properties : Some thiazole derivatives exhibit antioxidant activity, which may contribute to their protective effects against oxidative stress in cells .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of thiazole-based compounds in preclinical models:

  • Study on Antitumor Activity : A study demonstrated that specific thiazole derivatives exhibited IC50 values lower than standard chemotherapeutic agents like doxorubicin, indicating superior anticancer potential.
  • Antimicrobial Efficacy : Another research effort showed that certain thiazole-based compounds had significant antibacterial effects against resistant strains of bacteria, suggesting their potential as new antimicrobial agents.

Q & A

Q. How can researchers optimize the synthetic yield of N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]furan-2-carboxamide while minimizing side products?

Methodological Answer:

  • Key Steps :
    • Reagent Selection : Use high-purity starting materials (e.g., furan-2-carboxylic acid derivatives and 4-cyclohexyl-1,3-thiazol-2-ylmethylamine) to reduce impurities .
    • Reaction Conditions : Employ reflux conditions (e.g., 120°C for 18 h in 1,4-dioxane) to ensure complete acylation, as demonstrated in analogous furan-carboxamide syntheses .
    • Purification : Recrystallize from chloroform/methanol (1:1 v/v) to remove unreacted intermediates. Monitor purity via thin-layer chromatography (TLC) using Merck Silica Gel 60 F254 plates .
  • Critical Factors :
    • Temperature control to prevent decomposition.
    • Use of anhydrous solvents to avoid hydrolysis.

Q. What spectroscopic and chromatographic methods are recommended for confirming the structural integrity of this compound?

Methodological Answer:

  • Analytical Workflow :
    • Nuclear Magnetic Resonance (NMR) :
  • 1H NMR (400 MHz, DMSO-d6): Identify characteristic peaks for the cyclohexyl group (δ 1.2–1.8 ppm), thiazole protons (δ 7.2–7.5 ppm), and furan protons (δ 6.4–7.1 ppm) .
  • 13C NMR : Confirm carbonyl (C=O) signals at ~165–170 ppm and thiazole/furan aromatic carbons .
    2. Infrared Spectroscopy (IR) : Detect C=O stretching (~1670 cm⁻¹) and N-H bending (~3290 cm⁻¹) in the amide linkage .
    3. High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .
Technique Key Peaks/Signals Purpose Reference
1H NMRCyclohexyl (δ 1.2–1.8)Confirm substituents
IRC=O (~1670 cm⁻¹)Validate amide bond
HPLCRetention time (~8 min)Purity assessment

Advanced Research Questions

Q. How does the substitution pattern on the thiazole and furan rings influence the compound’s biological activity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Strategies :
    • Thiazole Modifications : Introduce electron-withdrawing groups (e.g., Cl, F) at the 4-position to enhance metabolic stability, as seen in antifungal thiazolidinone-chromone hybrids .
    • Furan Adjustments : Replace the furan with a thiophene or pyridine ring to evaluate changes in target binding affinity (e.g., using analogues from ) .
    • Cyclohexyl Group : Compare activity with smaller (e.g., methyl) or bulkier (e.g., adamantyl) substituents to assess steric effects on receptor interaction.

Q. What computational approaches can predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

  • In Silico Workflow :
    • Molecular Docking : Use AutoDock Vina to model binding poses against targets like cyclooxygenase-2 (COX-2) or kinase domains. Prioritize docking scores and hydrogen-bonding interactions .
    • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and redox stability. Gaussian 09 with B3LYP/6-31G* basis set is recommended .
    • Pharmacophore Modeling : Identify critical pharmacophoric features (e.g., hydrogen-bond acceptors in the furan ring) using Schrödinger’s Phase .

Q. How can researchers resolve contradictions in biological activity data across different assays or cell lines?

Methodological Answer:

  • Troubleshooting Protocol :
    • Assay Validation : Verify cell line authenticity (e.g., STR profiling) and ensure consistent assay conditions (e.g., serum-free media for cytotoxicity tests) .
    • Orthogonal Assays : Cross-validate results using complementary methods (e.g., Western blotting alongside ELISA for protein inhibition) .
    • Purity Reassessment : Reanalyze compound purity via HPLC and NMR to rule out batch-to-batch variability .

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